Cas no 56-57-5 (4-nitro-1-oxido-quinolin-1-ium)

4-nitro-1-oxido-quinolin-1-ium is a versatile organic compound with a distinctive nitro and oxido functional group. It exhibits strong redox properties, making it valuable in various chemical reactions. The compound's unique structure allows for efficient electron transfer, enhancing its utility in synthetic applications. Its stability and reactivity make it a preferred choice for researchers in the field of organic chemistry.
4-nitro-1-oxido-quinolin-1-ium structure
56-57-5 structure
Product Name:4-nitro-1-oxido-quinolin-1-ium
CAS No:56-57-5
MF:C9H6N2O3
MW:190.15554189682
MDL:MFCD00006738
CID:81617
PubChem ID:5955
Update Time:2025-06-20

4-nitro-1-oxido-quinolin-1-ium Chemical and Physical Properties

Names and Identifiers

    • 4-Nitroquinoline-N-oxide
    • Nitroquinolineoxide
    • 4-Nitroquinoline N-oxide
    • 4-nitro-1-oxidoquinolin-1-ium
    • 4-NITROQUINOLINE N-OXIDE POWDER
    • 4-Nitroquinoline-1-oxide
    • 4-Nitroquinoline-N-oxide Solution
    • 4-Nitroquinoline-N-oxide, Comet assay grade
    • 4-NQO
    • 4-nitrochinolin n-oxid
    • 4-nitroquinoline 1-oxide
    • 4-nitroquinoline oxide
    • Nitrochin
    • Quinoline, 4-nitro-, 1-oxide
    • 4 NQO
    • 4-Nitroquinolin-1-oxide
    • Quinoline, 4-nitro-, oxide
    • 4-nitroquinolin-1-ol
    • 4-nitroquinolin-1-ium-1-olate
    • 4NQO
    • 4-Nitrochinolin N-oxid [Swedish]
    • 4-nitro-1-oxido-quinolin-1-ium
    • YHQDZJICGQWFHK-UHFFFAOYSA-N
    • J-800475
    • WLN: T66 BNJ BO ENW
    • CS-D0398
    • Q4637188
    • CCRIS 458
    • 4-Nitroquinoline N-oxide, analytical standard
    • CHEBI:16907
    • AS-58188
    • AB4039
    • 4-Nitroquinoline 1-Oxide; 4-Nitroquinoline N-Oxide
    • Z1255430993
    • NITROQUINOLINE 1-OXIDE, 4-
    • C03474
    • NSC-19645
    • FT-0619297
    • 4-nitroquinoline1-oxide
    • AKOS015897246
    • Quinoline, 4-nitro-, 1-oxide (6CI,8CI,9CI)
    • N0250
    • NS00014409
    • J-640451
    • SB67483
    • 4-Nitroquinoline N-oxide, >=98%
    • 4-NITROQUINOLINE-N-OXIDE [HSDB]
    • EX-A4093
    • MFCD00006738
    • CHEMBL127655
    • NSC19645
    • X5081510EV
    • PD165439
    • NSC 19645
    • EN300-100463
    • AC-907/25014229
    • AI3-60200
    • 4-Nitrochinoline-N-oxide
    • 56-57-5
    • BIDD:ER0541
    • J-515890
    • SCHEMBL105454
    • HSDB 4316
    • DTXSID5025780
    • 4NitroquinolineNoxide
    • 4Nitroquinoline oxide
    • 4Nitrochinolin Noxid
    • Quinoline, 4nitro, oxide
    • UNII-X5081510EV
    • EINECS 200-281-1
    • 4Nitroquinolin1oxide
    • BRN 0165756
    • 4Nitroquinoline1oxide
    • DB-052942
    • 5-20-07-00324 (Beilstein Handbook Reference)
    • Quinoline, 4nitro, 1oxide
    • 4 Nitroquinoline 1 oxide
    • 4Nitroquinoline 1oxide
    • 4 Nitroquinoline N oxide
    • DTXCID305780
    • MDL: MFCD00006738
    • Inchi: 1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
    • InChI Key: YHQDZJICGQWFHK-UHFFFAOYSA-N
    • SMILES: [O-][N+]1C=CC(=C2C=CC=CC=12)[N+](=O)[O-]
    • BRN: 016575

Computed Properties

  • Exact Mass: 190.03800
  • Monoisotopic Mass: 190.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 71.3

Experimental Properties

  • Color/Form: Light yellowish brown flake or needle like crystals.
  • Density: 1.42
  • Melting Point: 154-156 °C (lit.)
  • Boiling Point: 325.64°C (rough estimate)
  • Flash Point: 188.2 °C
  • Refractive Index: 1.5570 (estimate)
  • Solubility: acetone: clear to hazy
  • Stability/Shelf Life: Stable. Hygroscopic, light-sensitive. Incompatible with strong oxidizing agents.
  • PSA: 71.28000
  • LogP: 2.69970
  • Solubility: Not determined

4-nitro-1-oxido-quinolin-1-ium Security Information

  • Symbol: GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H350
  • Warning Statement: P201,P308+P313
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 45
  • Safety Instruction: S53-S45
  • RTECS:VC2100000
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:−20°C
  • Safety Term:6.1
  • Packing Group:II
  • Risk Phrases:R33
  • Packing Group:II
  • Hazard Level:6.1

4-nitro-1-oxido-quinolin-1-ium Customs Data

  • HS CODE:29339900

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4-nitro-1-oxido-quinolin-1-ium Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:56-57-5)4-硝基喹啉-N-氧化物
Order Number:LE1710879;LE11570
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
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Additional information on 4-nitro-1-oxido-quinolin-1-ium

Introduction to 4-nitro-1-oxido-quinolin-1-ium (CAS No. 56-57-5) and Its Emerging Applications in Chemical Biology

The compound 4-nitro-1-oxido-quinolin-1-ium (CAS No. 56-57-5) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound, characterized by a nitro group and an oxido functionalization on a quinoline backbone, exhibits remarkable reactivity and potential utility in various biochemical and pharmaceutical applications. The nitro group, in particular, serves as a versatile handle for further functionalization, while the oxido moiety contributes to its distinct electronic characteristics, making it a valuable scaffold for designing novel bioactive molecules.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-nitro-1-oxido-quinolin-1-ium derivatives, which has spurred interest in exploring their biological activities. The quinoline core is well-documented for its pharmacological relevance, with numerous derivatives exhibiting antimicrobial, antiviral, and anticancer properties. The introduction of the nitro and oxido groups introduces additional layers of complexity, influencing both the reactivity and the biological profile of these compounds. This has led to a surge in research focused on understanding how these structural modifications affect the interactions of 4-nitro-1-oxido-quinolin-1-ium with biological targets.

In the realm of medicinal chemistry, the reactivity of the nitro group allows for selective reduction to amine functionalities or further derivatization into azo or hydrazo compounds. These transformations have been exploited to develop new drug candidates targeting various diseases. For instance, studies have shown that nitroquinolines can exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation. The oxido group, on the other hand, can participate in redox reactions, making these compounds potential candidates for applications in bioelectrocatalysis and biosensing.

One particularly intriguing aspect of 4-nitro-1-oxido-quinolin-1-ium is its ability to act as a photosensitizer when incorporated into biomimetic systems. The nitro group can absorb light at specific wavelengths, leading to the generation of reactive oxygen species (ROS) that can selectively target pathological cells. This property has been explored in photodynamic therapy (PDT) for treating cancers and inflammatory diseases. Researchers have demonstrated that 4-nitro-1-oxido-quinolin-1-ium derivatives can be designed to accumulate in tumor tissues, where they undergo light-induced reactions that damage malignant cells while sparing healthy tissues.

The synthesis of 4-nitro-1-oxido-quinolin-1-ium involves multi-step organic transformations that require precise control over reaction conditions. Modern synthetic methodologies have enabled the construction of complex derivatives with high regioselectivity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups onto the quinoline scaffold. These advances have not only facilitated the preparation of 4-nitro-1-oxido-quinolin-1-ium but also opened up new avenues for exploring its derivatives as potential therapeutic agents.

From a computational chemistry perspective, density functional theory (DFT) studies have provided valuable insights into the electronic structure and reactivity of 4-nitro-1-o xido -quinolin -1 -ium. These calculations have helped predict how different substituents affect the compound's spectroscopic properties and its interaction with biological targets. Such theoretical investigations are crucial for guiding experimental efforts and optimizing drug design strategies.

The biological activity of 4-nitro -1 -oxido -quinolin -1 -ium has been extensively studied in recent years. Researchers have identified several promising derivatives that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and neurodegenerative disorders. Additionally, some studies suggest that these compounds may have antimicrobial properties, making them attractive candidates for developing new antibiotics against drug-resistant pathogens.

The development of novel analytical methods has also played a critical role in advancing research on 4-nitro -1 -oxido -quinolin -1 -ium. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize these compounds and monitor their interactions with biological systems. These techniques have enabled researchers to gain detailed insights into the mechanism of action of 4-nitro -1 -oxido -quinolin -1 -ium derivatives and optimize their therapeutic potential.

In conclusion,4-nitro - 1-o xido -quino lin 1 -ium(CAS No,56 57 5) is a versatile compound with significant potential in chemical biology and pharmaceutical research。 Its unique structural features,including the nitro and ox ido groups,make it a valuable scaffold for designing novel bioactive molecules。 Recent advances in synthetic chemistry,computational methods,and analytical techniques have greatly enhanced our understanding of this compound's properties and applications。 As research continues to uncover new biological activities,4-nit ro 1-o x ido quino lin 1 i um is poised to play an increasingly important role in developing innovative therapeutic strategies。

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:56-57-5)4-硝基喹啉-N-氧化物
LE1710879;LE11570
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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